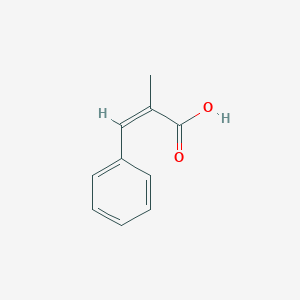

alpha-Methylcinnamic acid

説明

Synthesis Analysis

The synthesis of alpha-Methylcinnamic acids can be achieved through several methods. One efficient approach is the stereoselective synthesis starting from unmodified Baylis-Hillman adducts. This method involves the reduction of methyl-3-hydroxy-3-aryl-2-methylenepropanoates with an I2/NaBH4 reagent system at room temperature, followed by hydrolysis. This procedure has proven to be effective not only for the synthesis of alpha-Methylcinnamic acids but also for the synthesis of significant compounds like LK-903, a highly active hypolipidemic agent (Das et al., 2006). Another method involves the stereoselective synthesis via nucleophilic addition of hydride ion from sodium borohydride to methyl 3-acetoxy-3-aryl-2-methylenepropanoates, followed by hydrolysis and crystallization (Basavaiah et al., 1999).

Molecular Structure Analysis

The molecular structure of alpha-Methylcinnamic acids and their esters have been studied extensively. Crystallographic studies reveal the conformations of stereoisomers of alpha-arylcinnamic acids and their esters, highlighting the impact of the alpha-methyl group on the molecular geometry. In the E forms, the plane of the alpha-aryl substituent is approximately perpendicular to the rest of the molecule, whereas in the Z forms, significant twists are observed, indicating the influence of the substituents on the overall molecular conformation (Stomberg et al., 2001).

科学的研究の応用

Synthesis Methods : alpha-Methylcinnamic acid can be synthesized efficiently and stereoselectively. One method involves the reduction of unmodified Baylis-Hillman adducts, useful in synthesizing hypolipidemic agents like LK-903 (Das et al., 2006). Another approach is a one-pot conversion of acetates of the Baylis−Hillman adducts to [E]-α-Methylcinnamic acids, effective for synthesizing active hypolipidemic agents and valuable synthons for oral serine protease inhibitors (Basavaiah et al., 1999).

Catalysis and Hydrogenation : In catalysis, alpha-Methylcinnamic acid's hydrogenation over Pd/Al2O3 shows strong solvent dependency and significant effects on reaction activity and enantioselectivity (Sun et al., 2013).

Hypolipidemic Activities : Alkoxycinnamic acids, including alpha-methylcinnamic acids, have shown hypolipidemic activities comparable or superior to clofibrate, suggesting their potential in treating lipid disorders (Watanabe et al., 1980).

Antifungal Applications : Cinnamic acid derivatives, including alpha-methylcinnamic acid, have demonstrated potential as intervention catalysts in enhancing antifungal efficacy. They have been shown to be effective against fungal cell wall integrity and could be developed as target-based intervention catalysts (Kim et al., 2017).

Enzyme Inhibition : alpha-Methylcinnamic acid has been identified as an inhibitor of the enzyme Ferulic Acid Decarboxylase (Fdc1), which catalyzes the decarboxylation of α,β-unsaturated acids. Its mechanism involves a 1,3-dipolar cycloaddition mechanism (Lan & Chen, 2016).

Biocide Potentiation : Research shows that alpha-methylcinnamic acid can enhance the efficacy of biocides, such as cetyltrimethylammonium bromide and lactic acid, against bacterial infections. This suggests its potential in developing more effective disinfection solutions (Malheiro et al., 2019).

Hormone-dependent Cancer Therapy : alpha-Methylcinnamic acid has been identified as an inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3), a therapeutic target in hormone-dependent cancers like prostate and breast cancer. Its inhibitory effect makes it a potential candidate for further development in cancer therapy (Brožič et al., 2006).

Safety and Hazards

Alpha-Methylcinnamic acid is classified as a skin irritant and an eye irritant . If inhaled or ingested, it is recommended to move the person into fresh air and give artificial respiration if necessary . In case of skin contact, it is advised to wash off with soap and plenty of water . If it comes in contact with the eyes, they should be rinsed cautiously with water for several minutes . It is also recommended to wear protective equipment such as gloves and eyeshields when handling this compound .

特性

IUPAC Name |

(E)-2-methyl-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCRUNXWPDJHGV-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901044462 | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | alpha-Methylcinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

alpha-Methylcinnamic acid | |

CAS RN |

1199-77-5, 1895-97-2 | |

| Record name | alpha-Methylcinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001895972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-Methylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901044462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-methylcinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52D2H37MVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the biological activities reported for alpha-Methylcinnamic acid derivatives?

A1: Research has primarily explored the hypolipidemic activity of alpha-Methylcinnamic acid derivatives. Studies have shown that esters of alpha-Methylcinnamic acid with longer alkoxy substituents (C12-C16) in the para position exhibit potent hypolipidemic effects in rats, comparable to or even exceeding the activity of clofibrate []. Furthermore, p-myristyloxy-alpha-methylcinnamic acid, specifically its alpha-monoglyceride (LK-903), has demonstrated significant antilipolytic effects, suggesting a potential mechanism for its hypolipidemic action []. Additionally, 2-Chloro-4-Bromo-alpha-Methylcinnamic acid sodium (SC1001 Na) has been investigated for its potential as a novel sodium channel blocker due to its effects on action potential duration and amplitude in toad sartorius muscle []. This compound also appears to block neuromuscular transmission in toads, potentially through a presynaptic mechanism [].

Q2: Is there a specific structural feature of alpha-Methylcinnamic acid derivatives important for their hypolipidemic activity?

A2: Yes, research suggests that the length and position of the alkoxy substituent on the phenyl ring significantly influence the hypolipidemic activity of alpha-Methylcinnamic acid derivatives. Studies have shown that a p-alkoxy substituent with a chain length between 12 and 16 carbons (C12-C16) is crucial for optimal activity [].

Q3: Have any alpha-Methylcinnamic acid derivatives been incorporated into more complex molecules with biological activity?

A3: Yes, A201A, a novel nucleoside antibiotic, contains p-hydroxy-alpha-methylcinnamic acid as part of its structure. This antibiotic also includes 6-dimethylaminopurine, 3-amino-3-deoxyribose, an unsaturated hexofuranose, and 3,4-di-O-methylrhamnose []. The presence of p-hydroxy-alpha-methylcinnamic acid in A201A highlights its potential as a building block for more complex bioactive molecules.

Q4: Are there any studies on the metabolism of alpha-Methylcinnamic acid derivatives?

A4: While specific metabolic studies on alpha-Methylcinnamic acid derivatives are limited in the provided research, an earlier study investigated the fate of structurally similar branched-chain fatty acids in the body. This study examined alpha-Methylcinnamic acid, beta-Phenyl-iso-butyric acid, and gamma-Phenyl-iso-valeric acid, providing insights into the potential metabolic pathways of compounds with similar structures [].

Q5: Beyond its biological activity, are there other applications for alpha-Methylcinnamic acid?

A5: Yes, certain derivatives of alpha-Methylcinnamic acid, specifically esters containing a chiral moiety and varying alkoxy chain lengths, have shown potential in materials science. These compounds exhibit liquid crystal properties, including ferroelectric and antiferroelectric phases, making them interesting for applications in display technology and other areas [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

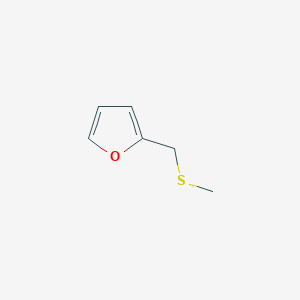

![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)